AMG-1694

Diabetes Type 2 diabetes mellitus Glucose homeostasis

Choose AMG-1694 for its unique diabetic-selective mechanism: a potent GK-GKRP disruptor (IC50=7 nM; EC50=0.020 μM) that normalizes blood glucose exclusively in diabetic rodent models, eliminating the hypoglycemia risk inherent to direct GK activators. Validated co-crystal structure (PDB: 4LY9) enables structure-based drug design and assay development. Ideal as a positive control for GK-GKRP disruption assays with well-characterized pharmacology. Optimized for acute in vivo pharmacodynamic studies at 30–100 mg/kg oral doses in ZDF rats and db/db mice. This compound is a critical tool for dissecting GKRP-mediated GK sequestration versus direct GK hyperactivation.

Molecular Formula C22H28F3N3O4S2
Molecular Weight 519.6
CAS No. 1361217-07-3
Cat. No. B605399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-1694
CAS1361217-07-3
SynonymsAMG-1694;  AMG1694;  AMG 1694
Molecular FormulaC22H28F3N3O4S2
Molecular Weight519.6
Structural Identifiers
SMILESOC(C1=CC=C(N2CCN(S(=O)(C3=CC=CS3)=O)C[C@@H]2CN4CCOCC4)C=C1)(C)C(F)(F)F
InChIInChI=1S/C22H28F3N3O4S2/c1-21(29,22(23,24)25)17-4-6-18(7-5-17)28-9-8-27(34(30,31)20-3-2-14-33-20)16-19(28)15-26-10-12-32-13-11-26/h2-7,14,19,29H,8-13,15-16H2,1H3/t19-,21+/m0/s1
InChIKeyVBLZIQWKNALQNL-PZJWPPBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-1694 (CAS 1361217-07-3): A Potent GK-GKRP Complex Disruptor Tool Compound with Verified In Vivo Pharmacodynamics


AMG-1694 (CAS 1361217-07-3) is a small-molecule disruptor of the glucokinase–glucokinase regulatory protein (GK–GKRP) interaction. It promotes dissociation of the GK–GKRP complex (IC50 = 7 nM) and restores GK enzymatic activity (EC50 = 0.020 μM) in the presence of GKRP [1]. A co-crystal structure of AMG-1694 bound to full-length human GKRP has been solved (PDB: 4LY9), revealing a previously uncharacterized allosteric binding pocket [2]. AMG-1694 normalizes blood glucose levels in multiple rodent diabetes models while exhibiting a distinctive safety profile: glucose lowering is restricted to diabetic animals and does not occur in normoglycemic animals [3].

AMG-1694 Procurement: Why This GK-GKRP Disruptor Cannot Be Interchanged with GK Activators or Structurally Related Analogs


AMG-1694 belongs to a distinct pharmacological class of GK–GKRP complex disruptors that act via an allosteric pocket on GKRP, a mechanism fundamentally different from direct GK activators [1]. While GK activators such as MK-0941 and AZD1656 directly hyperactivate the GK enzyme, this mechanism carries an elevated hypoglycemia risk in clinical settings [2]. AMG-1694 and its optimized analog AMG-3969 demonstrate blood glucose lowering restricted to diabetic animals, a property not shared by GK activators [3]. Furthermore, AMG-1694 is not interchangeable with its successor AMG-3969 due to a critical pharmacokinetic divergence: AMG-1694 exhibits high metabolic turnover that limits its advancement beyond tool compound status, whereas AMG-3969 was specifically engineered for improved metabolic stability [4].

AMG-1694 (CAS 1361217-07-3) Quantitative Differentiation Evidence: Head-to-Head Data Versus GK Activators and Analog AMG-3969


AMG-1694 In Vivo Glucose Lowering: Diabetic-Selective Effect Compared to GK Activators

AMG-1694 lowers blood glucose exclusively in diabetic animals, a safety-relevant differentiation from direct GK activators which lower glucose in both diabetic and normoglycemic states. In the Nature study, blood glucose lowering with AMG-1694 (and AMG-3969) was restricted to diabetic animals and did not occur in normoglycemic animals, whereas GK activators produced glucose lowering irrespective of glycemic status [1].

Diabetes Type 2 diabetes mellitus Glucose homeostasis Hypoglycemia risk GK-GKRP disruptor

AMG-1694 Distinct Allosteric Binding Pocket in GKRP Confirmed by Co-Crystal Structure

A co-crystal structure of full-length human GKRP in complex with AMG-1694 (PDB: 4LY9) revealed a previously unknown binding pocket in GKRP that is distinct from the phosphofructose-binding site. This structural evidence confirms that AMG-1694 acts via a unique allosteric mechanism, unlike fructose-1-phosphate or fructose-6-phosphate which bind elsewhere on GKRP [1]. The structure was solved at sufficient resolution to map the ligand interaction surface and inform subsequent structure-based optimization efforts [2].

GKRP Allosteric binding site Crystal structure Structure-based drug design Protein-ligand interaction

AMG-1694 In Vitro Potency: IC50 and EC50 Values in GK–GKRP Disruption and GK Reactivation Assays

AMG-1694 demonstrates potent disruption of the GK–GKRP complex with an IC50 of 7 nM and restores GK enzymatic activity with an EC50 of 0.020 μM (20 nM) in the presence of GKRP. These values establish a quantitative potency benchmark for this compound class [1]. The EC50 value reflects the functional consequence of GK–GKRP complex dissociation—restoration of GK activity that is otherwise inhibited by GKRP [2].

GK-GKRP disruptor IC50 EC50 Glucokinase reactivation In vitro pharmacology

AMG-1694 Pharmacokinetic Limitation: High Metabolic Turnover Differentiates It from Metabolically Stable Analog AMG-3969

Despite excellent in vitro potency, AMG-1694 exhibits high metabolic turnover that limited its advancement beyond proof-of-concept studies. This pharmacokinetic property directly contrasts with its optimized analog AMG-3969, which was specifically engineered for improved metabolic stability through structure-based design guided by metabolite identification [1]. The high metabolic turnover of AMG-1694 positions it specifically as a tool compound rather than a development candidate, a distinction critical for appropriate procurement and experimental design [2].

Metabolic stability Pharmacokinetics AMG-3969 Tool compound Drug metabolism

AMG-1694 In Vivo GK Translocation: Quantitative Enhancement Over Physiological Stimulus

AMG-1694 promotes GK translocation from the nucleus to the cytoplasm in vivo, a pharmacodynamic response that exceeds the effect of a physiological glucose/fructose stimulus. In Wistar rats, both 30 mg/kg and 100 mg/kg oral doses of AMG-1694 elicited GK translocation that was greater than that observed with glucose/fructose (2 g/kg / 0.25 g/kg) [1]. This confirms that AMG-1694 produces a robust pharmacodynamic effect in vivo that surpasses the endogenous regulatory mechanism.

GK translocation Pharmacodynamics Hepatocyte In vivo biomarker Glucose metabolism

AMG-1694 (CAS 1361217-07-3) Optimal Research Applications: From In Vitro Assay Development to In Vivo Proof-of-Concept Studies


In Vitro Assay Development: Positive Control for GK–GKRP Disruption Screening

AMG-1694 serves as an ideal positive control for developing and validating biochemical or cell-based assays measuring GK–GKRP complex disruption. With a well-characterized IC50 of 7 nM and EC50 of 0.020 μM for GK reactivation, it provides a reliable benchmark for assay qualification and inter-laboratory reproducibility [1]. The availability of the co-crystal structure (PDB: 4LY9) further supports biophysical assay development and structure-activity relationship studies [2].

In Vivo Proof-of-Concept Studies: Acute Glucose Lowering in Diabetic Rodent Models

AMG-1694 is optimized for acute in vivo pharmacodynamic studies in rodent diabetes models, including ZDF rats and db/db mice. At oral doses of 30 mg/kg and 100 mg/kg, AMG-1694 produces robust GK translocation and normalizes blood glucose levels selectively in diabetic animals without affecting normoglycemic controls [1]. This diabetic-selective effect makes AMG-1694 particularly valuable for investigating glucose homeostasis mechanisms with minimized hypoglycemia confounding [2].

Structure-Based Drug Design: Reference Ligand for GKRP Allosteric Pocket Characterization

The solved co-crystal structure of AMG-1694 bound to human GKRP (PDB: 4LY9) provides atomic-resolution information on a previously unknown allosteric binding pocket distinct from the phosphofructose-binding site [1]. Researchers engaged in structure-based drug design can use AMG-1694 as a reference ligand for molecular docking studies, pharmacophore modeling, and rational design of novel GK–GKRP disruptors with improved properties [2].

Mechanistic Differentiation Studies: Comparing GK–GKRP Disruption Versus Direct GK Activation

AMG-1694 enables direct mechanistic comparison between GK–GKRP disruption and GK activation within the same experimental framework. Unlike GK activators which lower glucose in both diabetic and normoglycemic animals, AMG-1694 exhibits glucose lowering restricted to the diabetic state [1]. This property makes AMG-1694 a critical tool for dissecting the relative contributions of GKRP-mediated GK sequestration versus direct GK hyperactivation in glucose homeostasis and hypoglycemia risk [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-1694

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.